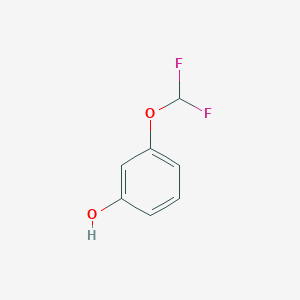

3-(Difluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETVQEPAYWXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378894 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-13-4 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Difluoromethoxy)phenol CAS number 88798-13-4

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 88798-13-4), a critical building block for professionals in pharmaceutical and agrochemical research. It moves beyond basic data to offer insights into its synthesis, application, and analytical characterization, grounded in established scientific principles and methodologies.

Strategic Importance in Medicinal Chemistry

This compound is a key intermediate valued for the introduction of the difluoromethoxy (-OCF₂H) group into molecular scaffolds. The incorporation of this moiety is a widely used strategy in drug discovery to modulate the physicochemical properties of a parent compound.[1] The difluoromethoxy group can enhance metabolic stability, lipophilicity, and act as a bioisostere for other functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Its unique electronic properties distinguish it from the more common trifluoromethoxy group, offering a nuanced tool for fine-tuning molecular characteristics.[3]

Physicochemical and Handling Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88798-13-4 | [4][5][6][7] |

| Molecular Formula | C₇H₆F₂O₂ | [4][8][9] |

| Molecular Weight | 160.12 g/mol | [4][5][8] |

| Appearance | Colorless to light-colored liquid, solid, or semi-solid | [4][5] |

| Melting Point | -10 °C | [4] |

| Purity | Typically ≥95% | [5][10] |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C for long-term stability. | [5] |

| InChI Key | NETVQEPAYWXLPM-UHFFFAOYSA-N | [4][5][8] |

Synthesis Pathway: Difluoromethylation of Phenols

The most common and robust method for synthesizing aryl difluoromethyl ethers like this compound involves the reaction of a corresponding phenol with a difluorocarbene (:CF₂) source.[1] A widely adopted and operationally simple method utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable precursor that generates difluorocarbene upon thermal decarboxylation.[2][11]

Presumed Reaction Mechanism

The transformation is understood to proceed via a two-step mechanism. First, the phenolate, generated in situ under basic conditions, acts as a nucleophile. Second, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene, which is immediately trapped by the phenolate. Subsequent protonation yields the final aryl difluoromethyl ether product.[11]

Caption: Synthesis workflow for this compound.

Experimental Protocol: General Difluoromethylation

This protocol is adapted from a standard procedure for the difluoromethylation of phenols and serves as a robust starting point for synthesis.[2]

-

Vessel Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (e.g., resorcinol, 1.0 equiv) and a suitable base such as cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add dry N,N-Dimethylformamide (DMF) via syringe and begin stirring.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C in an oil bath. Vigorous gas evolution is typically observed.[2] The reaction is maintained at this temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

Robust analytical methods are essential for verifying purity and structure. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of phenolic compounds.[12] For more complex matrices or trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity.[12]

General HPLC-UV Protocol for Phenolic Compounds

-

Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the mobile phase. Perform serial dilutions to create a series of working standards for generating a calibration curve.[12]

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure protonation).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 274 nm for similar phenolic compounds).[12]

-

-

Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Construct a calibration curve by plotting peak area versus the concentration of the standards to determine the sample's concentration.[12]

Caption: Standard workflow for HPLC-UV analysis.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is associated with the following hazards:

| Hazard Statement | Description | GHS Pictogram |

| H301 | Toxic if swallowed | Skull and crossbones |

| H315 | Causes skin irritation | Exclamation mark |

| H318 | Causes serious eye damage | Corrosion |

| H335 | May cause respiratory irritation | Exclamation mark |

| H412 | Harmful to aquatic life with long lasting effects | None |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][10]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[10]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]

Storage and Disposal

-

Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7][10] Keep the container tightly closed. For long-term storage, a freezer at or below -20°C is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

-

Organic Syntheses. Difluoromethylation of Phenols. [Link]

-

Organic Syntheses. Difluoromethylation of Phenols (2024). [Link]

-

PubChem. This compound | C7H6F2O2 | CID 2774122. [Link]

-

AOBChem USA. This compound. [Link]

-

National Institutes of Health (NIH). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link]

-

National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. [Link]

-

ResearchGate. Late-Stage gem-Difluoroallylation of Phenol in Bioactive Molecules and Peptides with 3,3-Difluoroallyl Sulfonium Salts. [Link]

- Google Patents. Synthesis process of 3, 5-difluorophenol.

-

National Institutes of Health (NIH). Toxicological Profile for Phenol - Analytical Methods. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

MDPI. Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. [Link]

-

OPUS Siegen. Analytical Methods. [Link]

-

National Institutes of Health (NIH). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. [Link]

-

Defense Technical Information Center (DTIC). Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids. [Link]

-

PubMed. Metabolism of phenol and hydroquinone to reactive products by macrophage peroxidase or purified prostaglandin H synthase. [Link]

-

National Institutes of Health (NIH). Metabolism of phenol and hydroquinone to reactive products by macrophage peroxidase or purified prostaglandin H synthase. [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 88798-13-4 [sigmaaldrich.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aobchem.com [aobchem.com]

- 10. aksci.com [aksci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a compound of increasing interest in medicinal chemistry and materials science.[1][2][3] The introduction of the difluoromethoxy group onto a phenol scaffold significantly modulates its electronic and lipophilic characteristics, making a thorough understanding of its physical properties essential for its effective application. This document details key parameters including thermal properties, acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, it presents standardized, self-validating experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility in a research and development setting. Spectroscopic data for structural confirmation and established handling procedures are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction to this compound

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group. This substituent imparts unique properties compared to phenol or anisole, primarily due to the strong electron-withdrawing nature of the two fluorine atoms.

-

Synonyms: alpha,alpha-Difluoro-3-hydroxyanisole[1]

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Significance in Research and Development

The difluoromethoxy group is considered a "bioisostere" of the methoxy and hydroxyl groups, but with profoundly different electronic properties. It is metabolically more stable than a methoxy group and can act as a hydrogen bond acceptor. Its inclusion in drug candidates can enhance properties such as metabolic stability, membrane permeability, and binding affinity. Therefore, a precise characterization of the parent molecule, this compound, is fundamental for designing more complex derivatives and for quantitative structure-activity relationship (QSAR) studies.

Core Physicochemical Properties

The following table summarizes the key experimentally observed and predicted physical properties of this compound. It is important to note that some values, particularly boiling point and pKa, are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source / Notes |

| Physical State | Liquid | [1][4][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 223.9 ± 30.0 °C | Predicted[6] |

| Density | 1.300 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 9.09 ± 0.10 | Predicted[6] |

| XLogP3 | 2.5 | Computed by PubChem[5] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of phenol typically shows aromatic protons in the δ 6.8–7.4 ppm range and a broad singlet for the hydroxyl proton.[7] For this compound, one would expect to see distinct multiplets for the four aromatic protons, a broad singlet for the phenolic -OH proton (its position being solvent-dependent), and a characteristic triplet for the -OCHF₂ proton due to coupling with the two fluorine atoms.[8]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the presence of key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.[9]

-

Aromatic C-H Stretch: Sharp peaks are anticipated between 3000–3100 cm⁻¹.[9][10]

-

C-O Stretch (Phenolic): A strong band around 1220 cm⁻¹ is indicative of the C-O bond in a phenol.[9]

-

C-F Stretch: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining critical physicochemical properties. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[11][12][13][14][15]

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are confirmed before more resource-intensive experiments are undertaken. The following diagram illustrates a typical sequence for characterizing a research chemical like this compound.

Caption: A generalized workflow for physicochemical profiling.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is considered the "gold standard" for determining the thermodynamic solubility of a compound.[16][17][18]

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Methodology:

-

Preparation: Add an excess amount of this compound to three separate glass flasks. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of purified water (e.g., 10 mL) to each flask.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the flasks for 24 hours. After this period, let the flasks stand for another 24 hours at the same temperature to allow for phase separation.[16][17]

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. To remove any undissolved microparticles, centrifuge the sample and then filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19]

-

-

Self-Validation System:

-

Equilibrium Confirmation: The concentrations measured from flasks agitated for different durations (e.g., 24h, 48h, 72h) should agree within acceptable limits (e.g., ± 5%), confirming that equilibrium has been reached.

-

Calibration Integrity: The HPLC method must be calibrated using at least five standard solutions of this compound of known concentrations. The calibration curve must exhibit a correlation coefficient (R²) of > 0.995.

-

Protocol 2: Determination of Partition Coefficient (LogP) by RP-HPLC

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method and is recommended by the OECD.[20][21][22][23]

-

Principle: A linear relationship exists between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase (like C18) and its known LogP value. By calibrating the system with a series of reference compounds, the LogP of the test substance can be determined from its retention time.[20]

-

Methodology:

-

System Setup: Use a C18 HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare solutions of at least six reference compounds with well-established LogP values spanning a range that is expected to include the test substance (e.g., LogP 0 to 5).

-

Analysis: Inject each reference compound and the test substance (this compound) onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calculate log k for each compound.

-

Plot a calibration curve of the known LogP values of the reference compounds against their calculated log k values.

-

Using the linear regression equation from the calibration curve (LogP = m * log k + c), calculate the LogP of this compound from its log k value.

-

-

-

Self-Validation System:

-

Linearity: The calibration curve generated from the reference compounds must have a correlation coefficient (R²) of > 0.98.

-

Quality Control: A known quality control (QC) compound, not used in the calibration, should be run with each analysis. The experimentally determined LogP for the QC sample must be within ± 0.2 log units of its accepted value.

-

Stability and Handling

-

Stability: The product is generally stable under normal handling and storage conditions.[1] It should be stored under an inert gas atmosphere in a cool, dry, and well-ventilated area.[1][6]

-

Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[1][4] It may also cause respiratory irritation.[1]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing fumes, mist, or vapors.[1]

-

In case of fire, thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[1]

-

Conclusion

This compound possesses a unique combination of physicochemical properties driven by the meta-substituted difluoromethoxy group. Its predicted moderate lipophilicity (XLogP3 = 2.5) and acidity (pKa ≈ 9.09) make it an intriguing building block for drug discovery and materials science.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties with a high degree of confidence. Adherence to these standardized, self-validating methods is crucial for generating reliable data that can effectively guide synthesis, formulation, and application development.

References

-

This compound Safety Data Sheet. SynQuest Laboratories, Inc.

-

OECD Guidelines for the Testing of Chemicals. Wikipedia.

-

OECD Guidelines for the Testing of Chemicals. Grokipedia.

-

OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. OECD Publishing.

-

This compound. AOBChem USA.

-

OECD Guidelines for the Testing of Chemicals, Section 1. OECD.

-

This compound Product Description. ChemicalBook.

-

This compound | 88798-13-4. Sigma-Aldrich.

-

Guidelines for the Testing of Chemicals. OECD.

-

Shake-Flask Aqueous Solubility Assay. Enamine.

-

This compound. 2a biotech.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

-

A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health (NIH).

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. National Institutes of Health (NIH).

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species. Dissolution Technologies.

-

General Experimental Protocol for Determining Solubility. Benchchem.

-

Methods for Determination of Lipophilicity. Encyclopedia.pub.

-

LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. ResearchGate.

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications.

-

This compound. PubChem.

-

This compound(88798-13-4) 1H NMR spectrum. ChemicalBook.

-

3-(Trifluoromethyl)phenol. Sigma-Aldrich.

-

Calculating pKa values for substituted phenols. National Institutes of Health (NIH).

-

Chemical Properties of Phenol, 3-fluoro-. Cheméo.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

4-(Difluoromethoxy)phenol. PubChem.

-

Infrared spectrum of phenol. Doc Brown's Chemistry.

-

Absolute pKa Determinations for Substituted Phenols. AFIT Scholar.

-

Infrared-optical double resonance spectroscopic investigation of trifluoromethylphenols and their water complexes. PubMed.

-

1H NMR Spectrum of Phenol. HMDB.

-

Razpipadon. PubChem.

-

3,5-Dimethylphenol. PubChem.

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

pKa for phenol derivatives with 6-311G+dp basis set. ResearchGate.

-

FT-IR spectra of neat polyphenols. ResearchGate.

-

Calculating the Aqueous pKa of Phenols. MDPI.

-

1H proton nmr spectrum of phenol. Doc Brown's Chemistry.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. aobchem.com [aobchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 88798-13-4 [sigmaaldrich.com]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(88798-13-4) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. search.library.brandeis.edu [search.library.brandeis.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-(Difluoromethoxy)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a fluorinated building block of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets with field-proven insights to ensure laboratory personnel can work with this compound safely and effectively. The structure of this guide is designed to logically flow from identification and hazard assessment to practical application of safety protocols and emergency response.

Compound Identification and Key Physicochemical Properties

This compound is an aromatic organic compound. The introduction of the difluoromethoxy group (-OCF₂H) onto the phenol backbone significantly alters its electronic and lipophilic properties compared to the parent phenol molecule, a common strategy in drug design.

Understanding the physical state of a chemical is a primary step in risk assessment. Vendor-supplied information for this compound has shown variability, with some sources classifying it as a solid and others as a liquid[1][2]. This discrepancy may be due to the presence of impurities or polymorphic forms, or it may have a melting point close to ambient temperature. Therefore, it is crucial to always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the material.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | [3][4] |

| Molecular Weight | 160.12 g/mol | [1][5] |

| CAS Number | 88798-13-4 | [4][5] |

| Physical State | Solid or Liquid | [1][2] |

| Boiling Point | 223.9 ± 30.0 °C (Predicted) | [6] |

| Density | ~1.300 g/cm³ (Predicted) | [6] |

| pKa | 9.09 ± 0.10 (Predicted) | [3] |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are its acute toxicity, particularly if swallowed, and its corrosive potential to skin and eyes. The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.

GHS Classification Summary: [7][8]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.

Expert Insight on Toxicological Profile:

The mechanism of toxicity for phenols involves the disruption of cellular membranes and denaturation of proteins. Skin contact is a critical route of exposure; due to its local anesthetic properties, the initial contact may be painless, leading to a false sense of security while the chemical is being absorbed.[6][7] This is followed by whitening of the skin and the potential for severe chemical burns.[7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols.

Engineering Controls

All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13][14] An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[8][13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following represents the minimum required PPE.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory.[2] Standard safety glasses do not provide adequate protection against splashes.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.[14]

-

Hand Protection (Gloves): This is a critical control point. Aromatic and halogenated hydrocarbons are known to be aggressive toward many common glove materials.[11] For handling this compound:

-

Incidental Contact: For handling dilute solutions or brief contact, double-gloving with nitrile gloves (minimum thickness 5 mil) is acceptable. Nitrile provides good general chemical resistance and a clear indication of tearing.[15]

-

Extended Contact: For handling the neat compound, preparing stock solutions, or in situations where prolonged contact is possible, heavier-duty gloves are required. Neoprene or Butyl rubber gloves are recommended for phenols.[15][16][17] It is best practice to wear a nitrile glove underneath the heavier glove for added protection and ease of removal.

-

Causality: The choice of Neoprene or Butyl rubber is based on their superior resistance to a broad range of organic chemicals, including phenols, compared to latex or standard nitrile.[15][17] Always check the glove manufacturer's compatibility chart for specific breakthrough times if available.

-

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling, Storage, and Disposal

Handling

-

Avoid all contact with skin, eyes, and clothing.[18]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Keep containers tightly closed when not in use.[18]

-

Use in a well-ventilated area, preferably a chemical fume hood.[13]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

-

Keep containers tightly closed and store under an inert atmosphere.[2]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]

-

Store containers below eye level to minimize the risk of spills to the face.[6]

Disposal

-

All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste.[8]

-

Place waste in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[18]

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. Anyone assisting a victim should first ensure their own safety by wearing appropriate PPE.[7]

First Aid Measures

-

Skin Contact:

-

Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7]

-

Crucial Step: After the initial water flush, if available, decontaminate the skin by swabbing with polyethylene glycol (PEG) 300 or 400 .[7][13] This is superior to water alone as PEG helps to solubilize and remove the phenol from the skin.

-

Seek immediate medical attention.[7]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention. Immediately call a poison control center or doctor.[18]

-

Spill Response Protocol

The response to a spill depends on its size and location.

-

Small Spill (<50 mL in a fume hood):

-

Ensure appropriate PPE is worn (see extended contact PPE).

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads.[8]

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate the area with a suitable solvent followed by soap and water.

-

-

Large Spill (>50 mL or any spill outside a fume hood):

Caption: Decision workflow for responding to a chemical spill.

Stability, Reactivity, and Occupational Exposure

-

Chemical Stability: The product is stable under normal handling and storage conditions.[2]

-

Reactivity: Avoid contact with strong acids and strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[13]

-

Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. However, as a prudent measure, the OELs for the parent compound, phenol, should be considered as a benchmark for risk assessment.

| Jurisdiction | Limit Type | Value | Source |

| OSHA (USA) | PEL (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |

| ACGIH (USA) | TLV (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |

| NIOSH (USA) | REL (10-hr TWA) | 5 ppm (~19 mg/m³) | [19] |

| NIOSH (USA) | STEL (15-min) | 15.6 ppm (~60 mg/m³) | [19] |

| UK HSE | WEL (8-hr TWA) | 2 ppm (7.8 mg/m³) | [1] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; WEL: Workplace Exposure Limit.

References

-

Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

-

Enviro-net. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Phenol. Retrieved from [Link]

-

Public Health England. (2024, October 1). Phenol: toxicological overview. GOV.UK. Retrieved from [Link]

-

UC Berkeley Environmental Health & Safety. (n.d.). Phenol Fact Sheet. Retrieved from [Link]

-

New Jersey Department of Health. (2015, August). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 8: Regulations and Advisories. NIH. Retrieved from [Link]

-

Public Health England. (n.d.). Phenol: incident management. GOV.UK. Retrieved from [Link]

-

UC Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Phenol - Exposure Standard Documentation. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

-

Oregon State University Chemistry Department. (n.d.). Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774122, this compound. PubChem. Retrieved from [Link]

-

U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

AOBChem USA. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769612, 3-(Difluoromethyl)-phenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol Acute Exposure Guideline Levels. NIH. Retrieved from [Link]

-

Molecules. (2022, December 28). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). MDPI. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. CDC. Retrieved from [Link]

-

ECHA Pro. (2016, June 17). Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). Retrieved from [Link]

Sources

- 1. gov.uk [gov.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. chemistry.osu.edu [chemistry.osu.edu]

- 12. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. calpaclab.com [calpaclab.com]

- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 16. safetyware.com [safetyware.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

- 19. nj.gov [nj.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

An In-Depth Technical Guide to the Solubility of 3-(Difluoromethoxy)phenol in Organic Solvents

For Immediate Release

Palo Alto, CA – January 6, 2026 – In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This technical guide, authored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 3-(Difluoromethoxy)phenol, a compound of growing interest. Due to the nascent stage of research into this specific molecule, this document focuses on equipping researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile in a range of relevant organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition.[1][2] Inadequate solubility can lead to poor absorption, low bioavailability, and unpredictable pharmacokinetic profiles, necessitating costly and time-consuming reformulation efforts.[3][4] this compound, with its unique combination of a phenolic hydroxyl group and a difluoromethoxy moiety, presents a distinct solubility profile that warrants careful characterization. The difluoromethoxy group, in particular, has been shown to modulate a molecule's lipophilicity, acidity, and metabolic stability, making it a valuable substituent in medicinal chemistry.[5][6] A thorough understanding of its solubility in various organic solvents is essential for downstream applications such as reaction optimization, purification, formulation, and the development of analytical methods.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound that govern its solubility are:

-

The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This characteristic suggests a propensity for solubility in polar protic solvents.

-

The Aromatic Phenyl Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.

-

The Difluoromethoxy (-OCF₂H) Group: This group has a significant impact on the molecule's properties. The highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect, which increases the acidity of the phenolic proton.[5] This enhanced acidity can influence its solubility in basic media. Furthermore, the difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group, a factor that can enhance membrane permeability.[5][7]

Based on these structural features, a predicted solubility profile can be hypothesized.

Predicted Solubility Profile of this compound

In the absence of specific experimental data, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."[8]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The phenolic hydroxyl group can form strong hydrogen bonds with these solvents. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to High | The polarity of these solvents can interact with the polar groups of the solute, though the lack of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Low to Moderate | The nonpolar aromatic ring will have favorable interactions with these solvents, but the polar hydroxyl and difluoromethoxy groups will limit overall solubility. |

| Chlorinated Solvents (e.g., Dichloromethane) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially offering a balance for dissolving both the polar and nonpolar regions of the molecule. |

It is crucial to emphasize that this table represents a prediction. Experimental verification is essential for accurate and reliable solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of this compound.[9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is required.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.[2][12][13]

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

-

Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Quantitative Solubility Data (Template)

As specific experimental data is not yet publicly available, the following table is provided as a template for researchers to populate with their experimentally determined values.

| Organic Solvent | Chemical Class | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | Data to be determined |

| Ethanol | Polar Protic | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined |

| Acetone | Polar Aprotic | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined |

| Acetonitrile | Polar Aprotic | Data to be determined |

| Dichloromethane | Chlorinated | Data to be determined |

| Toluene | Nonpolar Aromatic | Data to be determined |

| Hexane | Nonpolar Aliphatic | Data to be determined |

Implications for Drug Development and Future Research

The experimental determination of the solubility of this compound in a diverse set of organic solvents will provide invaluable data for several stages of the drug development process:

-

Process Chemistry: Solubility data will inform the choice of solvents for reaction optimization, work-up procedures, and crystallization for purification.

-

Formulation Development: Understanding the solubility in various excipients and solvent systems is crucial for developing stable and bioavailable drug formulations.

-

Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and standards for various analytical techniques.

Future research should focus on the experimental determination of the solubility of this compound in the solvents listed above and expand to include biorelevant media. This will provide a comprehensive understanding of its behavior and facilitate its progression through the drug development pipeline.

Conclusion

While quantitative solubility data for this compound in organic solvents is not yet established in the public domain, this technical guide provides the theoretical framework and a robust experimental protocol to empower researchers to generate this critical information. A systematic approach to determining and understanding the solubility of this promising compound will undoubtedly accelerate its evaluation and potential application in the development of new therapeutics.

References

- Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Pharmaceutical Technology. (2019, December 2). Tackling Solubility in Drug Development.

- Veranova. Improving solubility and accelerating drug development.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- WuXi AppTec. (2024, April 4). Drug Solubility Testing: 4 Ways It Helps Discovery & Development.

- EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Mettler Toledo. Phenol Content in Urine Using UV Vis Spectroscopy.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry LibreTexts. How To Determine Solubility Of Organic Compounds?

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- ResearchGate. (2025, August 7). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.

- Journal Unusida. Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D.

- RJPBCS. Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut Shell.

- ResearchGate. (PDF) Studies on the solubility of phenolic compounds.

- Benchchem. The Role of the Difluoromethoxy Group in Phenol Compounds: A Technical Guide.

- ResearchGate. (2022, February 22). UV-Visible Spectroscopic Technique for Prediction of Total Polyphenol Contents for a Bunch of Medicinal Plant Extracts.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed Central. (2021, October 28). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C.

- Sciencemadness Wiki. (2024, March 5). Phenol.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijset.in [ijset.in]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scirp.org [scirp.org]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

3-(Difluoromethoxy)phenol molecular weight and formula

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.[3][4]

This compound serves as a critical starting material for incorporating this group onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug candidates.[1][5] For example, the difluoromethoxy group is a key component in compounds like Razpipadon, a drug candidate investigated for neurological disorders.[6]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂O₂ | [7][8][9][10] |

| Molecular Weight | 160.12 g/mol | [7][10][11] |

| CAS Number | 88798-13-4 | [8][9][10] |

| IUPAC Name | This compound | [12] |

| Synonyms | alpha,alpha-Difluoro-3-hydroxyanisole | [8] |

| Melting Point | >110 °C | [12] |

| Appearance | N/A (Typically a solid) | [9] |

Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, such as this compound, most commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene (:CF₂).[1]

Mechanistic Principle: Difluorocarbene Generation

Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ generation involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[13] The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired difluoromethyl ether.[13]

Experimental Protocol: O-Difluoromethylation of Resorcinol

This protocol describes a representative method for synthesizing this compound from resorcinol.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Sodium Chlorodifluoroacetate

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.

-

Expert Insight: Cesium carbonate is often chosen as the base because the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.

-

-

Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.

-

Heating: Heat the reaction mixture to 100-120 °C. Vigorous bubbling (CO₂ evolution) should be observed as the decarboxylation proceeds.[13]

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

While specific spectra are proprietary, the structural features of this compound give rise to predictable analytical signatures.

-

¹H NMR: Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key feature is the triplet signal for the proton of the -OCHF₂ group around 6.5-7.0 ppm, with a characteristic large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms. The phenolic -OH proton will appear as a broad singlet.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the difluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be detected at m/z 160.12, consistent with its molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, C-H stretches in the aromatic region (3000-3100 cm⁻¹), C=C aromatic ring stretches (1500-1600 cm⁻¹), and strong C-F stretching bands typically found in the 1000-1200 cm⁻¹ region.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols.

Hazard Identification

The compound is classified with the following hazards:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15][16] An emergency eyewash station and safety shower must be immediately accessible.[8]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][14]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][17]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[14][17]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[8][14]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8][14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

References

-

PubChem. This compound | C7H6F2O2 | CID 2774122. Available from: [Link]

-

AOBChem USA. This compound. Available from: [Link]

-

2a biotech. This compound. Available from: [Link]

-

Guangzhou Weibo Technology Co., Ltd. This compound. Available from: [Link]

-

Organic Syntheses Procedure. Difluoromethylation of Phenols. Available from: [Link]

-

Organic Syntheses. Difluoromethylation of Phenols. Available from: [Link]

-

PubChem. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]

- Google Patents. Synthesis process of 3, 5-difluorophenol.

-

PubChem. 2-Amino-3-(difluoromethoxy)phenol | C7H7F2NO2 | CID 114764500. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

PubMed Central. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

-

ResearchGate. Phenol (bio)isosteres in drug design and development. Available from: [Link]

-

SciSpace. Synopsis of some recent tactical application of bioisosteres in drug design. Available from: [Link]

-

ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Available from: [Link]

-

National Institutes of Health (NIH). Razpipadon | C19H17F2N3O4 | CID 86764103. Available from: [Link]

-

ResearchGate. Fluorescence spectra of phenol (1, 3 a , and 4 b ) and hydroquinone. Available from: [Link]

-

SpectraBase. Phenol, 3-(2-nitrophenoxy)- - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synopsis of some recent tactical application of bioisosteres in drug design. (2011) | Nicholas A. Meanwell | 2437 Citations [scispace.com]

- 6. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aobchem.com [aobchem.com]

- 10. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound [weibosci.com]

- 12. This compound | 88798-13-4 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 3-(Difluoromethoxy)phenol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a substituent of particular interest.[1] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)phenol, a key building block utilizing this moiety. We will explore its fundamental properties, detailed synthetic and analytical protocols, and its strategic application in drug design, emphasizing the causality behind experimental choices for researchers, scientists, and drug development professionals.

Introduction & Physicochemical Properties

This compound (CAS No: 88798-13-4) is an aromatic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring a phenol ring substituted with a difluoromethoxy group at the meta-position, provides a unique combination of properties that are highly advantageous in drug design.

The difluoromethoxy group acts as a crucial bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃).[1][4] Its incorporation profoundly alters key molecular characteristics such as lipophilicity, acidity, and metabolic stability, which are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]

1.1 Nomenclature and Structure

1.2 Physicochemical Data Summary

The properties of the -OCHF₂ group are often intermediate between the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a greater degree of control for fine-tuning molecular characteristics.[1]

| Property | Value | Source | Rationale and Significance |

| pKa | 9.09 ± 0.10 (Predicted) | [6] | The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the phenolic proton compared to phenol (pKa ~10). This modulation is critical for controlling the ionization state at physiological pH, which influences solubility and receptor binding.[4] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [6] | Provides basic physical characterization for handling and formulation. |

| Form | Liquid / Solid | [6] | Can exist as a colorless to light yellow liquid or solid, influencing handling and storage requirements. |

| Storage Temp. | Inert atmosphere, Store in freezer, under -20°C | [6] | Indicates the need for controlled storage conditions to maintain stability, likely due to sensitivity to air or moisture. |

Synthesis and Purification

The synthesis of aryl difluoromethyl ethers, including this compound, is most commonly achieved through the O-difluoromethylation of the corresponding phenol. This typically involves the reaction of a phenolate with a difluorocarbene (:CF₂) source.[7][8]

2.1 Common Synthetic Route: Difluoromethylation using Sodium Chlorodifluoroacetate

A robust and widely used method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) to generate difluorocarbene in situ.[9] The phenolate, generated by a suitable base, then traps the electrophilic carbene.

Causality Behind Experimental Choices:

-

Reagent Choice: Sodium chlorodifluoroacetate is chosen for its commercial availability and its ability to generate difluorocarbene under relatively controlled thermal conditions.[9]

-

Base: A base such as Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH) is essential to deprotonate the phenol, forming the nucleophilic phenolate required to trap the carbene.[10][11] Cesium carbonate is often preferred for its high solubility in polar aprotic solvents and its ability to promote efficient reactions.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the Sₙ2-like attack of the phenolate on the carbene.[9]

-

Temperature: Heating (e.g., to 120°C) is required to induce the thermal decarboxylation of the chlorodifluoroacetate salt to generate the difluorocarbene intermediate.[9]

2.2 Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures for the difluoromethylation of phenols.[9][10]

-

Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dihydroxyphenol (resorcinol, 1.0 equiv) and Cesium Carbonate (1.5 equiv).

-

Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

2.3 Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the phenolic -OH proton, and a key triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum provides definitive evidence for the difluoromethoxy group, typically showing a doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.

3.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Expected M/Z: The molecular ion peak [M]⁺ should be observed at approximately 160.03, corresponding to the molecular formula C₇H₆F₂O₂.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

3.3 Summary of Expected Analytical Data

| Technique | Expected Data | Purpose |

| ¹H NMR | Aromatic protons (multiplets), Phenolic OH (broad singlet), -OCHF₂ (triplet, J ~74 Hz) | Structural Confirmation |

| ¹³C NMR | Aromatic carbons, -OCHF₂ (triplet, J ~240 Hz) | Structural Confirmation |

| ¹⁹F NMR | -OCHF₂ (doublet, J ~74 Hz) | Definitive functional group ID |

| HRMS (ESI) | Calculated m/z: 160.0336 for [M] | Molecular Formula Confirmation |

Applications in Drug Discovery & Medicinal Chemistry

The difluoromethoxy group is a strategic asset in modern drug design, offering a unique combination of properties to enhance drug candidates.[1]

4.1 Role as a Bioisostere

The -OCHF₂ group is an effective bioisostere for hydroxyl and methoxy groups.[1][4]

-

Blocking Metabolic O-Demethylation: Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation by cytochrome P450 enzymes.[1] The strong carbon-fluorine bonds are more resistant to oxidative metabolism, which can increase a drug's half-life and reduce clearance.[1][2]

-

Modulating Lipophilicity (LogP): The -OCHF₂ group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[4] This property can be fine-tuned to enhance membrane permeability and improve oral absorption.[4][12]

-

Hydrogen Bonding: Unlike the -OCH₃ or -OCF₃ groups, the -OCHF₂ group can act as a hydrogen bond donor through its single hydrogen atom. This allows it to mimic interactions of a hydroxyl group while providing superior metabolic stability.[1]

4.2 Impact on Biological Pathways

The unique electronic properties of the -OCHF₂ group can influence how a molecule interacts with its biological target. For example, in kinase inhibitors, the ability to form specific hydrogen bonds can be critical for binding affinity. By altering the pKa of the parent phenol, the difluoromethoxy group ensures the molecule exists in the optimal ionization state for target engagement within the cellular environment.[4]

Caption: Impact of the -OCHF₂ group on drug properties.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[3][14]

-

First Aid:

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area under an inert atmosphere.[3][13] It is often recommended to store in a freezer at temperatures below -20°C.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for modern drug discovery. The difluoromethoxy group provides a unique and powerful tool for medicinal chemists to overcome common challenges such as poor metabolic stability and suboptimal lipophilicity.[1] By understanding its synthesis, characterization, and the physicochemical principles governing its utility, researchers can effectively leverage this compound to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. Retrieved January 6, 2026, from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]

-